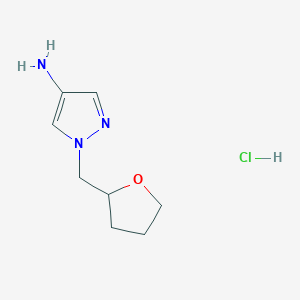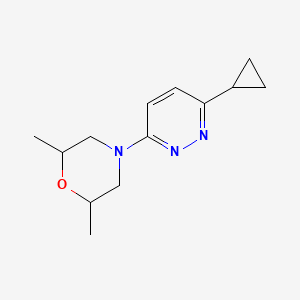
1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H13N3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an oxolane ring attached to a pyrazole ring, which contributes to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-ylmethyl)pyrazol-4-amine typically involves the reaction of oxolane derivatives with pyrazole intermediates. One common method includes the alkylation of pyrazole with oxolane-2-carboxaldehyde under basic conditions, followed by reduction to yield the desired amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-ylmethyl)pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)pyrazol-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-(Tetrahydro-2-furanylmethyl)-1H-pyrazol-4-amine
- 1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-amine
Uniqueness: 1-(Oxolan-2-ylmethyl)pyrazol-4-amine stands out due to its specific structural features, such as the oxolane ring, which imparts unique reactivity and stability. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c9-7-4-10-11(5-7)6-8-2-1-3-12-8;/h4-5,8H,1-3,6,9H2;1H |
InChI Key |
DDTLLHJAWQAGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12226380.png)
![4-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12226387.png)
![2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12226397.png)
![2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B12226404.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226419.png)
![4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12226428.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226436.png)

![Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B12226445.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12226449.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B12226464.png)
![1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12226465.png)

![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12226476.png)
